molecular formula C19H23N3O7 B11938085 Thalidomide-PEG3-NH2

Thalidomide-PEG3-NH2

Cat. No.: B11938085
M. Wt: 405.4 g/mol
InChI Key: SIRFHSCMWOEOOW-UHFFFAOYSA-N
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Description

Thalidomide-PEG3-NH2: is a synthesized conjugate that incorporates a cereblon ligand based on thalidomide and a polyethylene glycol (PEG) linker with a terminal amine group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-PEG3-NH2 involves the conjugation of thalidomide with a PEG linker that terminates in an amine group. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, which can further react to form various PROTAC molecules by linking with target protein ligands .

Scientific Research Applications

Thalidomide-PEG3-NH2 has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and drug delivery systems .

Mechanism of Action

Thalidomide-PEG3-NH2 exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The PEG linker allows for the attachment of various ligands, enabling the formation of PROTACs that can target specific proteins for degradation .

Comparison with Similar Compounds

Uniqueness: Thalidomide-PEG3-NH2 is unique due to its specific PEG linker, which provides flexibility and solubility, making it highly effective in forming stable PROTACs. Its ability to selectively degrade target proteins through the ubiquitin-proteasome system sets it apart from other compounds .

Properties

Molecular Formula

C19H23N3O7

Molecular Weight

405.4 g/mol

IUPAC Name

4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H23N3O7/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24/h1-3,13H,4-11,20H2,(H,21,23,24)

InChI Key

SIRFHSCMWOEOOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN

Origin of Product

United States

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